

# Application Note: Simultaneous Determination of Paracetamol and Ibuprofen by RP-HPLC

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## Compound of Interest

Compound Name: *Ibuprofen-Paracetamol*

Cat. No.: *B12721694*

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This application note provides a detailed and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantitative determination of paracetamol and ibuprofen in pharmaceutical dosage forms. This method is rapid, accurate, and stability-indicating, making it suitable for routine quality control and research applications.

## Introduction

Paracetamol (acetaminophen) is a widely used analgesic and antipyretic agent, while ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties. The combination of these two active pharmaceutical ingredients (APIs) is common in over-the-counter medications for the effective management of pain and fever. A robust and reliable analytical method is crucial for ensuring the quality, safety, and efficacy of such combination products. This RP-HPLC method provides a simple and efficient means for the simultaneous determination of both compounds.

## Experimental

### Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The method described is based on a validated procedure ensuring reliable and reproducible results.

[1]

Parameter	Condition
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18 (250 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Phosphate Buffer (pH 6.8) : Acetonitrile (65:35, v/v)
Flow Rate	0.7 mL/min <sup>[1]</sup>
Injection Volume	10 $\mu$ L <sup>[1]</sup>
Detection Wavelength	222 nm <sup>[1]</sup>
Column Temperature	Ambient
Run Time	Approximately 7 minutes <sup>[1]</sup>

## Reagents and Standards

- Paracetamol and Ibuprofen reference standards
- HPLC grade acetonitrile
- Dipotassium hydrogen phosphate
- Orthophosphoric acid
- High purity water (e.g., Milli-Q)

## Preparation of Solutions

### 2.3.1. Mobile Phase Preparation

To prepare the phosphate buffer (pH 6.8), dissolve 1.75 g of dipotassium hydrogen phosphate in 900 mL of high-purity water.<sup>[1]</sup> Adjust the pH to  $6.8 \pm 0.1$  using diluted phosphoric acid or sodium hydroxide.<sup>[1]</sup> Make up the final volume to 1000 mL with water.<sup>[1]</sup> The mobile phase is then prepared by mixing the phosphate buffer and acetonitrile in a 65:35 (v/v) ratio.<sup>[1]</sup> The resulting solution should be filtered through a 0.22  $\mu$ m membrane filter and degassed by sonication before use.<sup>[1]</sup>

### 2.3.2. Standard Stock Solution Preparation

Accurately weigh and transfer 50 mg of paracetamol and 20 mg of ibuprofen reference standards into a 100 mL volumetric flask.<sup>[1]</sup> Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve the standards completely.<sup>[1]</sup> Make up the volume to the mark with the mobile phase.<sup>[1]</sup> This will result in a stock solution with concentrations of 500 µg/mL of paracetamol and 200 µg/mL of ibuprofen.

### 2.3.3. Working Standard Solution Preparation

Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase.<sup>[1]</sup> This yields a working standard solution with final concentrations of 50 µg/mL of paracetamol and 20 µg/mL of ibuprofen.<sup>[1]</sup>

## Sample Preparation

For the analysis of a tablet dosage form, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer it to a suitable volumetric flask. The amount of powder should be chosen to yield a final concentration within the linear range of the method after dilution. Extract the APIs with the mobile phase using sonication and dilute as necessary to achieve a concentration similar to the working standard solution. Filter the final solution through a 0.45 µm syringe filter before injection.

## Method Validation Summary

The described method has been validated according to International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

## System Suitability

Parameter	Paracetamol	Ibuprofen	Acceptance Criteria
Retention Time (min)	~2.5	~5.5	-
Tailing Factor	< 2.0	< 2.0	≤ 2.0
Theoretical Plates	> 2000	> 2000	> 2000

## Linearity

The method demonstrates excellent linearity over the concentration range of 25-75 µg/mL for paracetamol and 10-30 µg/mL for ibuprofen.

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (R <sup>2</sup> )
Paracetamol	25 - 75	0.999[1]
Ibuprofen	10 - 30	1.000[1]

## Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. The percentage recovery for both drugs was found to be within the acceptable limits.[1]

Analyte	Concentration (µg/mL)	% Recovery
Paracetamol	40	101.2%[1]
45	100.5%[1]	
50	99.9%[1]	
Ibuprofen	16	101.1%[1]
18	100.4%[1]	
20	100.2%[1]	

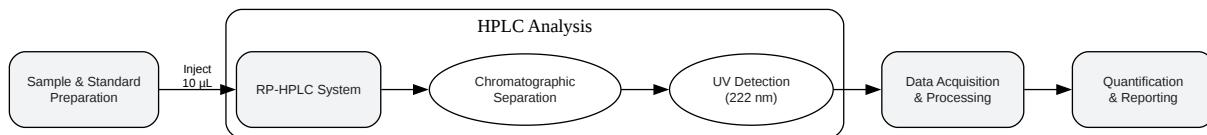
## Precision

The precision of the method was evaluated by performing intra-day and inter-day measurements. The relative standard deviation (%RSD) for both was found to be less than 2%, indicating good precision.[1]

Parameter	Paracetamol (%RSD)	Ibuprofen (%RSD)	Acceptance Criteria
Intra-day Precision	< 2.0	< 2.0	≤ 2.0%
Inter-day Precision	< 2.0	< 2.0	≤ 2.0%

## Experimental Workflow

The overall experimental workflow for the simultaneous determination of paracetamol and ibuprofen is depicted in the following diagram.



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Caption: Experimental workflow for RP-HPLC analysis.

## Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the simultaneous determination of paracetamol and ibuprofen in pharmaceutical formulations. The method is suitable for routine quality control analysis and can be readily implemented in most analytical laboratories. The stability-indicating nature of the method also makes it valuable for stability studies of combination drug products.

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## References

- 1. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
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